Cearoin

描述

香豆素是一种从植物黄檀 (Dalbergia odorifera) 中分离得到的天然化合物。它以其抗炎和抗过敏特性而闻名。 香豆素已被研究其潜在的治疗应用,特别是在治疗神经母细胞瘤方面,这是一种源于未成熟神经细胞的癌症 .

准备方法

合成路线和反应条件: 香豆素可以通过各种化学反应合成。一种常见的方法是使用特定的试剂和催化剂来促进化合物的形成。合成路线通常包括氧化、还原和取代反应等步骤。 例如,将伯醇氧化为醛,然后进一步反应形成所需的化合物 .

工业生产方法: 在工业规模上,香豆素可以通过从天然来源(例如黄檀 (Dalbergia odorifera))中提取来生产。提取过程涉及使用溶剂从植物材料中分离出化合物。 此外,化学合成方法可用于生产大量的香豆素,用于研究和治疗目的 .

化学反应分析

反应类型: 香豆素经历各种化学反应,包括:

氧化: 香豆素可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以将香豆素转化为具有不同官能团的其他化合物。

常用试剂和条件:

氧化: 三氧化铬和高锰酸钾等试剂通常用于氧化反应。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原反应。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,香豆素的氧化可以导致醛或酮的形成,而还原可以产生醇 .

科学研究应用

作用机制

香豆素通过几种机制发挥其作用:

活性氧物质的产生: 香豆素诱导活性氧物质的产生,活性氧物质在其抗癌作用中发挥关键作用。

ERK 激活: 香豆素激活细胞外信号调节激酶 (ERK) 途径,导致癌细胞的自噬和凋亡。

相似化合物的比较

香豆素可以与其他类似化合物进行比较,例如:

5α-羟基木香酸: 这种化合物具有抗血管生成能力,并干扰血管内皮生长因子相关的途径.

香豆素的独特性: 香豆素通过活性氧物质产生和ERK 激活诱导自噬和凋亡的独特能力使其与其他类似化合物区分开来。 它在治疗神经母细胞瘤方面的潜在治疗应用突出了其在医学研究中的重要性 .

生物活性

Cearoin, a compound derived from Dalbergia odorifera, has garnered attention for its potential anticancer properties, particularly in the treatment of neuroblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and its role in inducing autophagy and apoptosis.

This compound operates primarily through the induction of reactive oxygen species (ROS) and the activation of specific signaling pathways. The following sections detail the findings from various studies regarding these mechanisms.

Induction of ROS

This compound has been shown to significantly increase intracellular ROS levels in neuroblastoma SH-SY5Y cells. The generation of ROS is critical for this compound's anticancer effects, as it leads to cellular damage and death. In a study where SH-SY5Y cells were treated with varying concentrations of this compound, a dose-dependent increase in ROS was observed:

| This compound Concentration (μM) | ROS Levels (Relative to Control) |

|---|---|

| 0 | 1.0 |

| 10 | 1.5 |

| 20 | 2.0 |

| 40 | 2.5 |

| 80 | 3.0 |

This data indicates that higher concentrations of this compound correlate with increased ROS production, suggesting that ROS plays a pivotal role in mediating its cytotoxic effects .

Activation of ERK Pathway

This compound also activates the extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in cell survival and proliferation. The phosphorylation of ERK was significantly elevated following this compound treatment:

- Control : 1.0 (baseline)

- This compound Treatment :

- 20 μM: 1.8

- 40 μM: 2.2

- 80 μM: 2.8

This activation is associated with the induction of autophagy and apoptosis, further supporting the compound's anticancer potential .

Induction of Autophagy and Apoptosis

This compound induces both autophagy and apoptosis in neuroblastoma cells, which are vital processes in cancer therapy.

Autophagy Induction

The conversion of LC3B-I to LC3B-II is a marker for autophagy activation. In experiments, this compound treatment led to a significant increase in LC3B-II levels:

| This compound Concentration (μM) | LC3B-II Levels (Relative to Control) |

|---|---|

| 0 | 1.0 |

| 20 | 1.5 |

| 40 | 2.1 |

| 80 | 3.0 |

This suggests that this compound effectively triggers autophagic processes within the cells .

Apoptosis Induction

This compound also promotes apoptosis, evidenced by increased activity of caspase-3 and cleavage of PARP (poly ADP-ribose polymerase). The apoptotic response was quantified as follows:

- Caspase-3 Activity :

| This compound Concentration (μM) | Caspase-3 Activity (Fold Increase) |

|---|---|

| Control | 1.0 |

| 20 | 2.0 |

| 40 | 4.0 |

| 80 | 6.0 |

These results indicate that this compound not only induces cell death but does so through well-characterized apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings or preclinical models:

- Neuroblastoma Treatment : A study demonstrated that this compound treatment resulted in a significant reduction in cell viability in neuroblastoma cells compared to traditional chemotherapeutics like cyclophosphamide .

- Mechanistic Insights : Further research has elucidated that antioxidants such as N-acetylcysteine can reverse the effects of this compound by scavenging ROS, highlighting the importance of oxidative stress in its mechanism .

- Comparative Studies : In comparison to other compounds tested against neuroblastoma, this compound showed superior efficacy in inducing cell death via both autophagy and apoptosis pathways .

属性

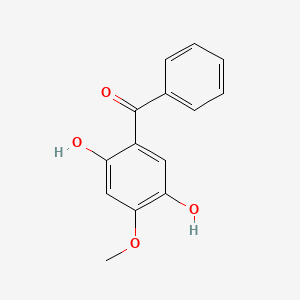

IUPAC Name |

(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVELXCUBWAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398097 | |

| Record name | Cearoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52811-37-7 | |

| Record name | Cearoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。